N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O3S2 and its molecular weight is 457.95. The purity is usually 95%.
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Scientific Research Applications
Absorption, Distribution, Metabolism, and Excretion
N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, identified as GDC-0449 (vismodegib), is a potent and selective inhibitor of the Hedgehog signaling pathway, exhibiting significant clinical development potential. The compound undergoes extensive metabolism in rats and dogs, with major pathways involving oxidation and subsequent phase II conjugation. Uncommon metabolites resulting from pyridine ring opening were also identified, primarily excreted in feces. This comprehensive metabolic profiling supports the development of GDC-0449 by detailing its disposition and transformation within biological systems (Qin Yue et al., 2011).
Synthesis of Related Compounds
Research has also focused on synthesizing derivatives and related compounds, exploring various synthetic routes and chemical reactions. For instance, the synthesis of key intermediates like 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a critical component in the production of Tianeptine, demonstrates the versatility of chlorobenzo[d]thiazol compounds in medicinal chemistry (Z. Xiu-lan, 2009).
Derivatives as Antimalarial and Anticancer Agents
Further investigations into derivatives of this compound have revealed their potential as antimalarial and anticancer agents. Studies on N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole among others, showed significant in vitro antimalarial activity. These compounds were characterized by favorable ADMET properties, highlighting their therapeutic potential beyond the original scope of Hedgehog pathway inhibition (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Electrophysiological Activity
The electrophysiological activity of derivatives has been explored, indicating that modifications to the core structure can produce compounds with potential as selective class III agents. This research underscores the adaptability of the this compound scaffold for developing new therapeutics targeting cardiac arrhythmias (T. K. Morgan et al., 1990).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit significant bioactivity against different pathogens . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of various pathogens
Biochemical Pathways
Benzothiazole derivatives have been found to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific target and mode of action of the compound.
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . The impact of these properties on the bioavailability of the compound would require further investigation.
Result of Action
Benzothiazole derivatives have been found to exhibit significant bioactivity against different pathogens . The specific molecular and cellular effects would depend on the compound’s target of action and mode of action.
Action Environment
The activity of similar benzothiazole derivatives has been studied under various conditions . The influence of environmental factors would likely depend on the specific properties of the compound and its mode of action.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-4-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-30(27,28)16-10-8-14(9-11-16)20(26)25(13-15-5-2-3-12-23-15)21-24-19-17(22)6-4-7-18(19)29-21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHUJFWVTOWZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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